L-Piperacillin is a semisynthetic antibiotic belonging to the ureidopenicillin class, characterized by its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria, including the hospital pathogen Pseudomonas aeruginosa. L-Piperacillin is often combined with a beta-lactamase inhibitor, tazobactam, to enhance its efficacy against resistant bacterial strains. It was patented in 1974 and received approval for medical use in 1981. The compound is classified as a critical antibiotic by the World Health Organization due to its importance in treating serious infections .
L-Piperacillin is derived from penicillin and is classified under the category of beta-lactam antibiotics. It is specifically categorized as a ureidopenicillin due to its unique chemical structure that includes a polar side chain, which aids in penetrating the outer membrane of Gram-negative bacteria and reduces susceptibility to beta-lactamase enzymes .
The synthesis of L-Piperacillin typically involves acylation reactions starting from ampicillin. One notable method includes adding a buffering solution containing ampicillin and an alkaline conditioner to maintain a pH between 6.0 and 9.0 during the reaction. This process is conducted at low temperatures (0-10 °C) for approximately 30-60 minutes, followed by crystallization steps that involve adjusting the pH to around 1.5-2.0 to precipitate the product effectively .
L-Piperacillin has a complex molecular structure represented by the chemical formula and a molecular weight of approximately 517.55 g/mol. Its structural features include:
The IUPAC name for L-Piperacillin is:
The compound is typically encountered as a white crystalline solid that is slightly hygroscopic .
L-Piperacillin undergoes various chemical reactions, particularly hydrolysis and acylation processes. A notable reaction involves its interaction with other antibiotics, such as tobramycin, where it forms stable adducts under specific pH conditions (pH 6.0). This reaction can lead to the formation of products that retain the stereochemistry of L-Piperacillin while altering its antibacterial profile .
Key reactions include:
L-Piperacillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death.
The efficacy of L-Piperacillin is notably enhanced when used in combination with tazobactam, which inhibits beta-lactamase enzymes that would otherwise degrade L-Piperacillin. This combination allows for effective treatment against resistant strains of bacteria, particularly in hospital settings .
L-Piperacillin is extensively used in clinical settings for treating various infections caused by susceptible organisms, including:
Its combination with tazobactam has made it a cornerstone therapy for serious hospital-acquired infections, especially those caused by multi-drug resistant pathogens . The combination therapy not only broadens the spectrum of activity but also significantly improves treatment outcomes in critically ill patients.
CAS No.: 140631-27-2
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 7785-88-8
CAS No.: 2624-63-7
CAS No.: 10305-76-7